4-Methyloctahydro-2H-pyrido[4,3-B][1,4]oxazine hcl
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Overview
Description
4-Methyloctahydro-2H-pyrido[4,3-B][1,4]oxazine hydrochloride is a chemical compound with the molecular formula C8H17ClN2O and a molecular weight of 192.69 g/mol . This compound is known for its unique structure, which includes a pyrido[4,3-B][1,4]oxazine ring system. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyloctahydro-2H-pyrido[4,3-B][1,4]oxazine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an epoxide, followed by cyclization to form the oxazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of 4-Methyloctahydro-2H-pyrido[4,3-B][1,4]oxazine hydrochloride may involve large-scale batch reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-Methyloctahydro-2H-pyrido[4,3-B][1,4]oxazine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted oxazine derivatives.
Scientific Research Applications
4-Methyloctahydro-2H-pyrido[4,3-B][1,4]oxazine hydrochloride is utilized in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyloctahydro-2H-pyrido[4,3-B][1,4]oxazine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methylpiperidine: Similar structure but lacks the oxazine ring.
Octahydro-2H-pyrido[4,3-B][1,4]oxazine: Similar structure but without the methyl group.
Uniqueness
4-Methyloctahydro-2H-pyrido[4,3-B][1,4]oxazine hydrochloride is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms within the ring. This gives it distinct chemical properties and reactivity compared to similar compounds .
Properties
Molecular Formula |
C8H17ClN2O |
---|---|
Molecular Weight |
192.68 g/mol |
IUPAC Name |
4-methyl-2,3,4a,5,6,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine;hydrochloride |
InChI |
InChI=1S/C8H16N2O.ClH/c1-10-4-5-11-8-2-3-9-6-7(8)10;/h7-9H,2-6H2,1H3;1H |
InChI Key |
XHUPKKVKSQMVSK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOC2C1CNCC2.Cl |
Origin of Product |
United States |
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